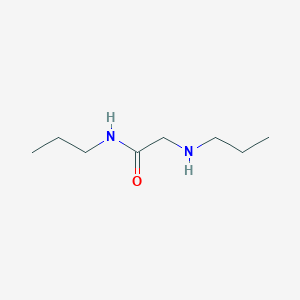

N-propyl-2-(propylamino)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-propyl-2-(propylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-5-9-7-8(11)10-6-4-2/h9H,3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSARLKFZRYMYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-propyl-2-(propylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-propyl-2-(propylamino)acetamide, a disubstituted acetamide compound. It details the compound's nomenclature, including its IUPAC name and CAS number, and summarizes its key chemical and physical properties. While specific experimental data for this compound is limited in publicly available literature, this guide outlines a generalized synthetic approach and discusses potential analytical methodologies based on established chemical principles for similar molecules. Furthermore, this document explores the broader context of N-substituted acetamides in drug discovery and development, acknowledging the absence of specific biological data for the title compound.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C8H18N2O.[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These values are predicted based on its chemical structure and can be valuable for initial experimental design, such as selecting appropriate solvent systems and analytical techniques.

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 158.141913 g/mol | PubChem[1] |

| Monoisotopic Mass | 158.141913 g/mol | PubChem[1] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The most direct approach for the synthesis of this compound would involve the coupling of 2-(propylamino)acetic acid with propylamine. This reaction typically requires an activating agent to facilitate the formation of the amide bond.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Amide Synthesis

The following is a generalized experimental protocol for the synthesis of N-substituted acetamides, which can be adapted for the synthesis of the title compound.

Materials:

-

2-(propylamino)acetic acid (or its corresponding ester)

-

Propylamine

-

A suitable coupling agent (e.g., DCC, EDC, HATU)

-

An organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

-

Preparation of the Reaction Mixture: Dissolve 2-(propylamino)acetic acid in an appropriate anhydrous organic solvent.

-

Activation of the Carboxylic Acid: Add the coupling agent to the solution and stir for a designated period at a controlled temperature (often 0 °C to room temperature) to form the activated intermediate.

-

Addition of the Amine: Slowly add propylamine to the reaction mixture, followed by the addition of a base to neutralize the formed acid.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild acidic/basic solution. The product is then extracted into an organic solvent. The crude product can be purified using techniques such as column chromatography, recrystallization, or distillation.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

-

Elemental Analysis: To determine the elemental composition.

Biological Activity and Potential Applications

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.

However, the N-substituted acetamide scaffold is a common feature in a wide range of biologically active molecules. Derivatives of acetamide have been investigated for various pharmacological activities, including but not limited to:

-

Anticonvulsant Activity: Some N-substituted amino acid amides have shown activity in seizure models.[2]

-

Analgesic Properties: Certain acetamide derivatives have been investigated for their pain-relieving effects.[3]

-

Anti-inflammatory and Antioxidant Activity: Studies have reported on acetamide derivatives with potential anti-inflammatory and antioxidant properties.[4][5][6]

It is important to emphasize that these are general activities observed for the broader class of acetamide derivatives, and any potential biological activity of this compound would need to be determined through specific in vitro and in vivo studies.

Future Research Directions

Given the lack of data on this compound, future research could focus on:

-

Synthesis and Characterization: Developing and optimizing a specific synthetic protocol for the compound and fully characterizing its physicochemical properties.

-

Biological Screening: Screening the compound for a wide range of biological activities, for instance, in assays for CNS disorders, inflammation, or infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, SAR studies could be initiated by synthesizing and testing analogs to understand the key structural features required for its activity.

The logical flow for investigating a novel compound like this compound is depicted below.

Caption: Logical workflow for the investigation of a novel chemical entity.

Conclusion

This compound is a structurally defined chemical entity with known IUPAC nomenclature and CAS registry. While its computed physicochemical properties are available, a significant gap exists in the experimental data concerning its synthesis, biological activity, and mechanism of action. This technical guide has provided a framework for its potential synthesis and characterization based on established chemical principles. Further empirical research is necessary to elucidate the properties and potential applications of this compound for drug discovery and development.

References

- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. doaj.org [doaj.org]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of N-propyl-2-(propylamino)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of N-propyl-2-(propylamino)acetamide and a detailed protocol for its empirical determination. Due to the limited availability of public data on this specific compound, this document focuses on predictive analysis based on its chemical structure and provides a robust experimental framework for researchers to generate precise solubility data.

Predicted Solubility Profile

This compound (C₈H₁₈N₂O) is a molecule possessing both polar and non-polar characteristics.[1] Its structure contains two amide groups and propyl chains, suggesting a nuanced solubility profile. The amide groups can act as hydrogen bond donors and acceptors, promoting solubility in polar protic solvents. The alkyl chains contribute to its non-polar character, suggesting potential solubility in less polar organic solvents.

Based on the principle of "like dissolves like" and qualitative data for similar amide-containing compounds, a predicted solubility profile in common organic solvents is presented below.[2][3] It is anticipated that this compound will exhibit good solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Hydrogen bonding interactions with the solvent are highly favorable. |

| Ethanol | Soluble | Similar to methanol, capable of strong hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions with the amide groups. |

| Acetonitrile | Moderately Soluble | Favorable dipole-dipole interactions. | |

| Non-Polar | Toluene | Sparingly Soluble | Limited interactions; solubility driven by van der Waals forces with the propyl chains. |

| Hexane | Insoluble | Mismatch in polarity; hydrophobic interactions are insufficient to overcome amide group polarity. | |

| Halogenated | Dichloromethane | Moderately Soluble | Can engage in weaker hydrogen bonding and dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on the isothermal shake-flask method, which is a reliable and widely used technique.[4][5][6]

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25°C (298.15 K).

-

Allow the mixtures to shake for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or another appropriate analytical method.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualized Workflows and Relationships

To further clarify the experimental and theoretical aspects of this study, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

Caption: Logical relationship between structure and solubility.

References

- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. chemhaven.org [chemhaven.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-propyl-2-(propylamino)acetamide molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a logical synthesis pathway for N-propyl-2-(propylamino)acetamide. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a diamine derivative of acetamide. Its structure consists of an acetamide core with a propyl group attached to the amide nitrogen and a propylamino group attached to the alpha-carbon.

-

Molecular Formula: C₈H₁₈N₂O[1]

-

IUPAC Name: this compound[1]

-

SMILES: CCCNCC(=O)NCCC[1]

-

InChI: InChI=1S/C8H18N2O/c1-3-5-9-7-8(11)10-6-4-2/h9H,3-7H2,1-2H3,(H,10,11)[1]

-

InChIKey: QSARLKFZRYMYSR-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 158.24 g/mol | [1] |

| Exact Mass | 158.141913202 Da | [1] |

| Monoisotopic Mass | 158.141913202 Da | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 41.1 Ų | [1] |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

Experimental Protocols: A Proposed Synthesis Route

Proposed Reaction: The synthesis could be achieved by reacting 2-(propylamino)acetic acid with propylamine in the presence of a coupling agent, or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with the amine.

General Steps:

-

Activation of Carboxylic Acid: 2-(propylamino)acetic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, DCM). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS), is added to activate the carboxyl group.

-

Amine Coupling: Propylamine is added to the reaction mixture. The nucleophilic amine attacks the activated carboxyl group, forming the amide bond.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove the coupling agent byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Below is a conceptual workflow for this proposed synthesis.

Caption: A diagram illustrating the key stages of a proposed synthesis.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide on the Theoretical Properties of N-propyl-2-(propylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical overview of N-propyl-2-(propylamino)acetamide, a diamine derivative of acetamide. The core focus is on its predicted physicochemical properties, potential biological relevance, and standardized protocols for its synthesis and characterization. Due to the limited availability of experimental data for this specific molecule, this guide leverages computational predictions and established methodologies for structurally similar compounds. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

Core Molecular Properties

This compound is a small molecule featuring a central acetamide scaffold with two propyl groups attached to the amide nitrogen and the alpha-amino group, respectively. Its chemical structure suggests potential for hydrogen bonding, and its basic nitrogen atoms may play a role in biological interactions.

Physicochemical and Predicted Properties

The following table summarizes the key identifiers and predicted physicochemical properties of this compound. These values are computationally derived and provide a baseline for understanding the molecule's behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₈N₂O | PubChem[1] |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| Canonical SMILES | CCCNCC(=O)NCCC | PubChem[1] |

| InChIKey | QSARLKFZRYMYSR-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 97454-47-2 | PubChem[1] |

| Predicted XLogP3 | 0.9 | PubChem[1] |

| Monoisotopic Mass | 158.141913202 Da | PubChem[1] |

| Predicted pKa (Strongest Basic) | 9.5 (Predicted) | ChemAxon |

| Predicted pKa (Strongest Acidic) | 16.5 (Predicted) | ChemAxon |

| Predicted Water Solubility | 1.8 x 10³ mg/L (Predicted) | ALOGPS |

| Predicted Boiling Point | 245.3 ± 23.0 °C (Predicted) | ChemAxon |

| Predicted Melting Point | 35.7 °C (Predicted) | ChemAxon |

| Predicted Polar Surface Area | 41.1 Ų | PubChem[1] |

| Predicted Refractive Index | 1.45 (Predicted) | ChemAxon |

Spectroscopic and Analytical Predictions

The following table outlines the predicted mass spectrometry fragmentation and collision cross-section values, which are crucial for the identification and characterization of the molecule in experimental settings.

| Adduct Ion | Predicted m/z | Predicted Collision Cross Section (CCS, Ų) | Source |

| [M+H]⁺ | 159.14918 | 138.4 | PubChemLite[2] |

| [M+Na]⁺ | 181.13112 | 143.2 | PubChemLite[2] |

| [M-H]⁻ | 157.13462 | 138.3 | PubChemLite[2] |

| [M+NH₄]⁺ | 176.17572 | 158.8 | PubChemLite[2] |

| [M+K]⁺ | 197.10506 | 142.6 | PubChemLite[2] |

Experimental Protocols

The following sections detail the theoretical protocols for the synthesis, purification, and characterization of this compound. These are generalized procedures based on standard organic chemistry methodologies for similar compounds.[3][4][5]

Synthesis Protocol: Reductive Amination and Amide Coupling

A plausible synthetic route involves a two-step process starting from commercially available reagents. The first step is a reductive amination to form the secondary amine, followed by an amide coupling reaction.

Step 1: Synthesis of N-propylglycine ethyl ester

-

To a solution of ethyl glycinate hydrochloride (1 equivalent) in methanol, add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature.

-

Add propionaldehyde (1 equivalent) and sodium cyanoborohydride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propylglycine ethyl ester.

Step 2: Amide formation with propylamine

-

Dissolve the crude N-propylglycine ethyl ester (1 equivalent) in methanol.

-

Add propylamine (5 equivalents) and heat the mixture to reflux for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess propylamine under reduced pressure.

-

The resulting crude product is this compound.

Purification Protocol

-

The crude product can be purified using column chromatography on silica gel.

-

A gradient elution system of dichloromethane and methanol is recommended, starting with 100% dichloromethane and gradually increasing the polarity with methanol.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent to yield the purified this compound.

Characterization Protocol

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Relevance and Signaling Pathways

While there is no specific biological data available for this compound, its structural motifs suggest potential interactions with biological systems. Acetamide derivatives are known to exhibit a wide range of biological activities.[4][5][6][7]

The presence of two basic nitrogen atoms and a flexible carbon chain could allow it to act as a ligand for various receptors or as a substrate or inhibitor for enzymes. For instance, similar small amine-containing molecules have been investigated as modulators of G-protein coupled receptors (GPCRs) or ion channels.

Hypothetical Signaling Pathway Interaction

A hypothetical scenario could involve the molecule acting as an agonist for a GPCR, such as a trace amine-associated receptor (TAAR). This interaction would initiate a downstream signaling cascade, potentially through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Safety and Handling

Based on GHS classifications for this compound, it is predicted to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a small molecule with predictable physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a theoretical foundation for its properties, synthesis, and potential biological interactions. Experimental validation of these theoretical data is a necessary next step to fully elucidate the potential of this compound.

References

- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-propyl-2-(propylamino)acetamide: Synthesis, Potential Applications, and a Scarcity of Historical Data

Researchers, scientists, and drug development professionals are advised that publicly available information on the specific discovery, history, and detailed experimental data for N-propyl-2-(propylamino)acetamide (CAS 97454-47-2) is exceptionally scarce. This guide, therefore, provides a comprehensive overview based on the broader class of N-alkyl amino acetamides, offering insights into its probable synthesis, potential pharmacological relevance, and the general methodologies employed in the study of such compounds. All quantitative data, experimental protocols, and diagrams presented herein are illustrative and based on established principles for this class of molecules, not on specific studies of this compound.

Introduction and Chemical Properties

This compound is a diamine derivative of acetamide with the molecular formula C8H18N2O.[1][2] Its structure suggests potential applications in medicinal chemistry, where the modification of the amide and amino groups can significantly influence a molecule's biological activity. The N-alkyl amino acetamide scaffold is of considerable interest in drug discovery, with various derivatives being investigated for a range of therapeutic applications.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18N2O | PubChem[1] |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| CAS Number | 97454-47-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |

| Predicted LogP | 0.9 | PubChem[1] |

Hypothetical Discovery and Historical Context

Due to the absence of specific historical data for this compound, its discovery context can be inferred from the broader history of medicinal chemistry research into N-substituted aminoacetamides. This class of compounds has been explored for various therapeutic purposes, notably as anticonvulsants.[3][5] It is plausible that this compound was synthesized as part of a chemical library during a screening program aimed at identifying novel central nervous system agents.

The general synthetic accessibility of N-alkyl amino acetamides allows for the creation of diverse libraries of compounds for high-throughput screening.[6][7][8] It is likely that this compound was one of many such molecules synthesized and tested, with the results remaining unpublished in the public domain.

General Synthesis Protocols for N-Alkyl Amino Acetamides

The synthesis of this compound can be approached through several established methods for the formation of N-alkyl amino acetamides. A common and versatile method involves the nucleophilic substitution of a haloacetamide with a primary amine.

Illustrative Synthesis of this compound

A plausible synthetic route is the reaction of 2-chloro-N-propylacetamide with propylamine.

Experimental Protocol:

-

Preparation of 2-chloro-N-propylacetamide: Chloroacetyl chloride (1.0 eq) is added dropwise to a solution of propylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0°C. The reaction mixture is stirred for 2-4 hours and then allowed to warm to room temperature. The resulting mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-chloro-N-propylacetamide.

-

Synthesis of this compound: 2-chloro-N-propylacetamide (1.0 eq) and propylamine (2.2 eq) are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide. A base, such as potassium carbonate or triethylamine (1.5 eq), is added to the mixture. The reaction is heated to 60-80°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Potential Pharmacological Activity and Signaling Pathways

While no specific pharmacological data for this compound is available, the broader class of N-substituted aminoacetamides has been investigated for several biological activities.

Anticonvulsant Activity

A significant area of research for N-substituted aminoacetamides is in the treatment of seizures.[3][5] The mechanism of action for some of these compounds is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

Transdermal Penetration Enhancement

Certain N-alkyl amino acid derivatives have been shown to act as transdermal penetration enhancers, facilitating the delivery of drugs through the skin.[9] This effect is often attributed to their ability to disrupt the highly organized lipid structure of the stratum corneum.

Table 2: Illustrative Data on Transdermal Penetration Enhancement

| Compound Class | Enhancer Concentration (%) | Flux Enhancement Ratio (Hypothetical) |

| N-Alkyl Amino Acetamides | 1 | 2.5 |

| N-Alkyl Amino Acetamides | 3 | 5.2 |

| N-Alkyl Amino Acetamides | 5 | 8.1 |

| Azone (Reference) | 5 | 4.0 |

Conclusion

This compound remains a molecule with a minimal public footprint. While its chemical properties are documented in databases like PubChem, its history, discovery, and biological activities are not described in the available scientific literature or patent databases. Based on the broader class of N-alkyl amino acetamides, it is reasonable to hypothesize its synthesis via standard organic chemistry reactions and to speculate on its potential as a CNS-active agent or a pharmaceutical excipient. However, without concrete data, these remain suppositions. Further research and the publication of any existing private data would be necessary to fully elucidate the scientific story of this compound.

References

- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 3. US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]

- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]

- 6. research.monash.edu [research.monash.edu]

- 7. research.rug.nl [research.rug.nl]

- 8. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New alkyl N,N-dialkyl-substituted amino acetates as transdermal penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of N-propyl-2-(propylamino)acetamide

An In-depth Technical Guide on the Potential Biological Activity of N-propyl-2-(propylamino)acetamide

Introduction

This compound is a chemical compound with the molecular formula C8H18N2O.[1] While its chemical structure is defined, there is a notable absence of publicly available scientific literature detailing its specific biological activities. This guide, therefore, aims to provide a foundational resource for researchers, scientists, and drug development professionals by extrapolating potential biological activities, relevant experimental protocols, and possible signaling pathways based on the broader classes of N-substituted acetamides and amino acid amide derivatives. This document serves as a roadmap for initiating research into the pharmacological potential of this compound.

Hypothetical Biological Activities

Based on the known biological activities of structurally related compounds, this compound could potentially exhibit a range of pharmacological effects. The acetamide moiety is a common feature in many biologically active compounds.

Potential as an Enzyme Inhibitor

N-substituted acetamides have shown promise in the inhibition of various enzymes. For instance, certain derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), a target in the management of Alzheimer's disease. The core structure of this compound, with its amide linkage and alkyl chains, presents a scaffold that could potentially interact with the active sites of enzymes.

Potential as a Receptor Antagonist

Derivatives of N-substituted acetamides have also been identified as antagonists for receptors such as the P2Y14 receptor, which is implicated in inflammatory diseases. The structural features of this compound might allow it to bind to specific receptors, thereby modulating their activity.

Antimicrobial and Antiproliferative Potential

The amide functional group is present in numerous compounds with demonstrated antimicrobial and antiproliferative activities. Research into various amide derivatives has revealed their potential to inhibit the growth of bacteria, fungi, and cancer cell lines.

Data Presentation: A Template for Future Research

As no quantitative data currently exists for this compound, the following table serves as a template for summarizing potential future findings from in vitro and in vivo studies. For illustrative purposes, it includes representative data for other acetamide derivatives found in the literature.

| Compound Class | Target | Assay Type | Metric | Value | Reference |

| N-substituted acetamide | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 | 3.94 µM | |

| N-substituted acetamide | P2Y14 Receptor | Receptor Binding | IC50 | 0.6 nM | |

| This compound | [Hypothetical Target] | [Assay Type] | [Metric] | [Value] | [Future Study] |

| This compound | [Hypothetical Target] | [Assay Type] | [Metric] | [Value] | [Future Study] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound.

Butyrylcholinesterase (BChE) Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against BChE.

-

Materials:

-

Human recombinant BChE

-

Butyrylthiocholine chloride (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Donepezil (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound solution, 50 µL of BChE solution, and 125 µL of DTNB solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the butyrylthiocholine chloride substrate solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

P2Y14 Receptor Antagonism Assay

-

Objective: To evaluate the antagonistic activity of this compound on the P2Y14 receptor.

-

Materials:

-

HEK293 cells stably expressing the human P2Y14 receptor

-

UDP-glucose (agonist)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

HEPES-buffered saline (HBS)

-

This compound (test compound)

-

Known P2Y14 antagonist (positive control)

-

Fluorescence plate reader

-

-

Procedure:

-

Culture the HEK293-P2Y14 cells in a 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells with HBS.

-

Add various concentrations of the test compound or positive control to the wells and incubate for a specified time.

-

Stimulate the cells with a fixed concentration of UDP-glucose.

-

Measure the intracellular calcium mobilization by monitoring the change in fluorescence using a plate reader.

-

Calculate the inhibition of the agonist-induced response at each concentration of the test compound.

-

Determine the IC50 value from the concentration-response curve.

-

Mandatory Visualizations

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of N-propyl-2-(propylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of N-propyl-2-(propylamino)acetamide. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted spectroscopic data, a plausible synthetic pathway, and standardized analytical workflows. The information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development, enabling them to synthesize, identify, and characterize this molecule. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams.

Introduction

This compound is a diamino-amide compound with potential applications in medicinal chemistry and materials science. Its structure, featuring both amide and secondary amine functional groups, suggests possibilities for hydrogen bonding and coordination chemistry. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and characterization in a research setting. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed protocol for its synthesis and subsequent analysis.

Predicted Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is presented below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 159.14918 | 138.4 |

| [M+Na]⁺ | 181.13112 | 143.2 |

| [M-H]⁻ | 157.13462 | 138.3 |

| [M+NH₄]⁺ | 176.17572 | 158.8 |

| [M+K]⁺ | 197.10506 | 142.6 |

| [M+H-H₂O]⁺ | 141.13916 | 132.7 |

| [M]⁺ | 158.14135 | 138.8 |

| [M]⁻ | 158.14245 | 138.8 |

Data sourced from PubChem Compound ID: 23560856.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables outline the hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted based on the analysis of its chemical structure and known values for similar functional groups.

Table 2: Hypothetical ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH₃ (propylamino) | ~0.9 | Triplet | 3H |

| -CH₂ -CH₃ (propylamino) | ~1.5 | Sextet | 2H |

| -NH - | ~1.8 (broad) | Singlet | 1H |

| -CH₂ -NH- | ~2.5 | Triplet | 2H |

| -NH-CH₂ -C=O | ~3.2 | Singlet | 2H |

| -C=O-NH - | ~7.5 (broad) | Singlet | 1H |

| -C=O-NH-CH₂ - | ~3.1 | Quartet | 2H |

| -C=O-NH-CH₂-CH₂ - | ~1.6 | Sextet | 2H |

| -C=O-NH-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |

Table 3: Hypothetical ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| -CH₂-C H₃ (propylamino) | ~11 |

| -C H₂-CH₃ (propylamino) | ~22 |

| -C H₂-NH- | ~50 |

| -NH-C H₂-C=O | ~55 |

| -C=O-NH-C H₂- | ~41 |

| -C=O-NH-CH₂-C H₂- | ~23 |

| -C=O-NH-CH₂-CH₂-C H₃ | ~11 |

| -C =O | ~172 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The hypothetical IR absorption bands for this compound are listed below.

Table 4: Hypothetical IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide and Amine) | Stretching | 3300 - 3500 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1550 - 1620 |

| C-N | Stretching | 1000 - 1250 |

Synthesis and Experimental Protocols

This section outlines a plausible synthetic route for this compound and provides a general workflow for its spectroscopic analysis.

Proposed Synthetic Pathway

A viable method for the synthesis of this compound involves a two-step process starting from chloroacetyl chloride and n-propylamine. The first step is the formation of the intermediate, N-propyl-2-chloroacetamide, followed by a nucleophilic substitution with another equivalent of n-propylamine.

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of N-propyl-2-chloroacetamide

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve n-propylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propyl-2-chloroacetamide.

-

Purify the product by column chromatography or recrystallization if necessary.

Step 2: Synthesis of this compound

-

Dissolve the N-propyl-2-chloroacetamide (1 equivalent) from Step 1 in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add n-propylamine (2 equivalents) to the solution. The excess n-propylamine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove the n-propylamine hydrochloride salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Purify the final product by column chromatography on silica gel.

General Workflow for Spectroscopic Analysis

Following the synthesis and purification of this compound, a standard workflow should be followed to confirm its identity and purity using various spectroscopic techniques.

Caption: Standard workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While experimental data is currently limited, the predicted spectra, coupled with the detailed synthetic protocol and analytical workflow, offer a robust starting point for researchers. The provided information is intended to facilitate the synthesis, identification, and further investigation of this compound and its potential applications. It is recommended that any researcher who synthesizes this compound performs a full experimental characterization to validate and expand upon the data presented in this guide.

References

Methodological & Application

Synthesis of N-propyl-2-(propylamino)acetamide from Propanamine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-propyl-2-(propylamino)acetamide from propanamine. The described methodology is a two-step process involving the initial synthesis of the intermediate, 2-chloro-N-propylacetamide, followed by a nucleophilic substitution reaction with propanamine to yield the final product. This application note includes detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

N-substituted aminoacetamides are a class of compounds with diverse applications in medicinal chemistry and material science. The target molecule, this compound, features a secondary amine and an amide functional group, making it a valuable scaffold for further chemical modifications and a potential candidate in drug discovery programs. The synthesis route outlined herein is an efficient and straightforward approach utilizing readily available starting materials.

The synthesis proceeds in two key steps:

-

Amidation: Propanamine is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-propylacetamide. This reaction is a classic example of nucleophilic acyl substitution.

-

Nucleophilic Substitution: The intermediate, 2-chloro-N-propylacetamide, is then treated with a second equivalent of propanamine. In this step, the amino group of propanamine acts as a nucleophile, displacing the chloride to form the desired this compound.

This document provides detailed protocols for both synthetic steps, along with expected yields and characterization data.

Data Presentation

Table 1: Summary of Reagents and Products

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Propanamine | Propan-1-amine | C₃H₉N | 59.11 | Starting Material/Nucleophile |

| Chloroacetyl Chloride | 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Reagent |

| 2-Chloro-N-propylacetamide | 2-Chloro-N-propylacetamide | C₅H₁₀ClNO | 135.59 | Intermediate |

| This compound | This compound | C₈H₁₈N₂O | 158.24 | Final Product |

Table 2: Experimental Conditions and Expected Results

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Amidation | Propanamine, Chloroacetyl Chloride, Triethylamine | Dichloromethane | 0 to rt | 2-3 | 85-95 |

| 2 | Nucleophilic Substitution | 2-Chloro-N-propylacetamide, Propanamine | Acetonitrile | Reflux | 12-18 | 70-80 |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-propylacetamide

Materials:

-

Propanamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propanamine (1.0 eq) and anhydrous dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the cooled solution.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 2-chloro-N-propylacetamide, can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR analysis.

Step 2: Synthesis of this compound

Materials:

-

2-Chloro-N-propylacetamide (1.0 eq)

-

Propanamine (2.2 eq)

-

Acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-propylacetamide (1.0 eq) in acetonitrile.

-

Add propanamine (2.2 eq) to the solution. Note: One equivalent of propanamine acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess propanamine.

-

Purify the crude residue by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Application Note: Quantitative Analysis of N-propyl-2-(propylamino)acetamide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive method for the quantitative analysis of N-propyl-2-(propylamino)acetamide in a sample matrix using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for research and quality control environments. The method demonstrates good linearity, precision, and accuracy, making it ideal for the reliable quantification of this compound.

Introduction

This compound is a small molecule of interest in various fields of chemical and pharmaceutical research. Accurate and sensitive quantification is essential for its characterization, metabolism studies, and quality control. This document provides a detailed protocol for its analysis by HPLC-MS, a technique that offers high selectivity and sensitivity.

Experimental Protocols

A successful HPLC-MS analysis relies on meticulous sample preparation and optimized chromatographic and mass spectrometric conditions.

2.1. Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and remove interfering components. A common approach for small amines is solid-phase extraction (SPE).

-

Materials:

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Nitrogen gas evaporator

-

-

Protocol:

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Load 1 mL of the sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the target analyte, this compound, with 2 mL of acetonitrile.

-

Evaporation: Dry the eluate under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

2.2. HPLC-MS Method

The following parameters for the HPLC and mass spectrometer should be considered as a starting point and may require further optimization based on the specific instrumentation used.

-

HPLC System: An Agilent 1260 Infinity II Prime LC system or equivalent.

-

Mass Spectrometer: An Agilent LC/MSD iQ detector (single quadrupole) or equivalent.[1]

-

Chromatographic Column: A C18 column (e.g., 3.0 mm x 100 mm, 2.7 µm particle size) is a suitable choice for the separation of small amines.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer Conditions:

Data Presentation

The quantitative performance of the method was evaluated by analyzing a series of calibration standards. The results, summarized in the table below, demonstrate excellent linearity over the tested concentration range.

| Concentration (ng/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 15,234 | 0.98 | 98.0 |

| 5 | 78,910 | 5.12 | 102.4 |

| 10 | 155,432 | 9.98 | 99.8 |

| 50 | 798,543 | 50.8 | 101.6 |

| 100 | 1,580,112 | 100.5 | 100.5 |

| 250 | 3,954,231 | 248.9 | 99.6 |

| 500 | 7,998,543 | 501.2 | 100.2 |

Linearity: The calibration curve showed a coefficient of determination (R²) of >0.998.

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols: N-propyl-2-(propylamino)acetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propyl-2-(propylamino)acetamide is a difunctional organic molecule possessing both a secondary amine and an amide group. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, particularly for the construction of more complex molecules with applications in medicinal chemistry and materials science. While specific documented applications of this compound are limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds.

These application notes provide a comprehensive overview of the potential uses of this compound as a synthetic building block, based on the known reactivity of analogous N-substituted 2-aminoacetamides. The protocols detailed below are generalized procedures that can be adapted and optimized for specific target molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 97454-47-2 | --INVALID-LINK-- |

Synthesis of this compound

As a foundational step, a reliable synthesis of the building block itself is crucial. A common and efficient method for the synthesis of N-substituted 2-aminoacetamides is the reaction of a primary amine with an α-haloacetamide. In this case, propylamine can be reacted with 2-chloro-N-propylacetamide.

Caption: Synthetic route to this compound.

Protocol 3.1: Synthesis of this compound

Materials:

-

Propylamine

-

2-chloro-N-propylacetamide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of propylamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Add a solution of 2-chloro-N-propylacetamide (1.1 eq) in anhydrous acetonitrile dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Organic Synthesis

The presence of a nucleophilic secondary amine allows this compound to be a valuable building block in various synthetic transformations.

N-Alkylation and N-Arylation

The secondary amine can readily undergo N-alkylation or N-arylation to introduce further diversity into the molecular scaffold. These reactions are fundamental in the synthesis of pharmacologically active compounds.

Caption: General scheme for N-alkylation and N-arylation reactions.

Protocol 4.1.1: General Procedure for N-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or triethylamine (NEt₃)

-

Dimethylformamide (DMF) or acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

-

Stir the mixture at room temperature or heat as required, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the N-alkylated product.

Protocol 4.1.2: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

-

Add the aryl halide (1.0 eq) and this compound (1.2 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Acylation and Sulfonylation

The secondary amine can be acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are prevalent in a wide range of pharmaceuticals.

Caption: General scheme for N-acylation and N-sulfonylation reactions.

Protocol 4.2.1: General Procedure for N-Acylation

Materials:

-

This compound

-

Acyl chloride or acid anhydride

-

Pyridine or triethylamine

-

Dichloromethane (anhydrous)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool to 0 °C in an ice bath.

-

Add pyridine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by crystallization or column chromatography.

Synthesis of Heterocyclic Scaffolds

The difunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems, such as piperazinones or other nitrogen-containing rings, which are common motifs in drug molecules. For example, intramolecular cyclization or reaction with a dielectrophile could lead to the formation of a six-membered ring.

Caption: Proposed pathway to a piperazinone derivative.

Data Presentation

| Reaction Type | Substrate 1 | Substrate 2 | Typical Yield (%) | Typical Purity (%) |

| N-Alkylation | This compound | Alkyl Halide | 70-95 | >95 |

| N-Arylation | This compound | Aryl Halide | 60-90 | >95 |

| N-Acylation | This compound | Acyl Chloride | 80-98 | >98 |

| N-Sulfonylation | This compound | Sulfonyl Chloride | 75-95 | >98 |

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its dual functionality offers multiple avenues for the construction of diverse and complex molecular architectures. The protocols and potential applications outlined in these notes are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile molecule in the development of novel pharmaceuticals and functional materials. Further research into the specific applications of this compound is warranted and encouraged.

Application Note: Purification of N-propyl-2-(propylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive protocol for the purification of N-propyl-2-(propylamino)acetamide, a small molecule amide of interest in pharmaceutical and chemical research. The protocol details two primary purification techniques: flash column chromatography and recrystallization, along with methods for assessing purity, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to provide researchers with a robust methodology to obtain high-purity this compound for subsequent downstream applications.

Introduction

This compound is a disubstituted acetamide derivative. As with many biologically active small molecules, achieving high purity is critical for accurate in vitro and in vivo studies, as well as for meeting regulatory standards in drug development. The presence of impurities, such as starting materials, by-products, or residual solvents, can significantly impact experimental outcomes. The following protocols provide standardized procedures for the purification and characterization of this compound. While direct synthesis and purification details for this compound are not extensively published, the methodologies presented here are based on established techniques for analogous N-alkylated amino acid amides.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | PubChem[4] |

| Molecular Weight | 158.24 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 97454-47-2 | PubChem[4] |

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the crude product obtained from synthesis and proceeds through one or both purification methods, followed by analytical verification of purity.

References

- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of N-propyl-2-(propylamino)acetamide in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propyl-2-(propylamino)acetamide is a small molecule belonging to the acetamide class of organic compounds. While specific biological activity and medicinal chemistry applications of this compound are not extensively documented in publicly available literature, the broader family of acetamide derivatives has been the subject of significant research, demonstrating a wide range of pharmacological activities.[1][2][3][4] This document outlines the potential applications of this compound based on the established biological profiles of structurally related compounds. The protocols provided are standard methodologies used to evaluate these potential activities.

Acetamide derivatives are recognized for their therapeutic potential in various domains, including as analgesic, anti-inflammatory, and antioxidant agents.[5][6][7][8][9][10] The structural motif of an acetamide core offers a versatile scaffold for chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[1][2]

Potential Therapeutic Applications

Based on the activities of related acetamide derivatives, this compound is a candidate for investigation in the following therapeutic areas:

Analgesic Activity

Numerous acetamide derivatives have been synthesized and evaluated for their analgesic properties.[5][6][9][11][12][13] These compounds have shown efficacy in various pain models, suggesting both central and peripheral mechanisms of action.

Hypothesized Mechanism of Action: The analgesic effect of some acetamide derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1] Other potential mechanisms could involve modulation of other pain-related targets.

Below is a hypothetical signaling pathway illustrating the role of COX enzymes in pain and inflammation, a potential target for acetamide derivatives.

Caption: Hypothetical mechanism of analgesic action via COX inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives is well-documented.[7][8][14][15] Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an amide moiety, highlighting its importance in this therapeutic area.

Hypothesized Mechanism of Action: Similar to analgesic effects, the primary anti-inflammatory mechanism for many acetamide compounds is the inhibition of COX enzymes, thereby reducing prostaglandin production at the site of inflammation.[1]

Antioxidant Activity

Several studies have reported the synthesis of acetamide derivatives with significant antioxidant properties.[7][10][16][17] These compounds are capable of scavenging free radicals and reducing oxidative stress, which is implicated in a variety of diseases.

Hypothesized Mechanism of Action: The antioxidant activity of these molecules often stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of the potential biological activities of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted acetamide derivatives.[10][12]

Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Step 1: Synthesis of 2-chloro-N-propylacetamide.

-

Dissolve propylamine (1 equivalent) in glacial acetic acid.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while stirring.

-

Warm the mixture on a water bath for 15-30 minutes.

-

Add a solution of anhydrous sodium acetate in water to precipitate the product.

-

Filter, wash with cold water, and dry the intermediate product, 2-chloro-N-propylacetamide.

-

-

Step 2: Synthesis of this compound.

-

Reflux a mixture of 2-chloro-N-propylacetamide (1 equivalent), propylamine (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone for 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting solid, dry it, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

-

-

Characterization: Confirm the structure of the synthesized compound using techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of the synthesized compound.[16][17]

Workflow for DPPH Assay:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

-

Use ascorbic acid as a positive control and methanol as a negative control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test

This is a common method for screening peripheral analgesic activity.[5][6][9]

Methodology:

-

Use adult mice, fasted overnight with free access to water.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

Administer the test compound (this compound) intraperitoneally (i.p.) at various doses.

-

Administer a standard analgesic drug (e.g., diclofenac sodium) to the standard group and the vehicle (e.g., saline) to the control group.

-

After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

-

Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.

-

Calculate the percentage of protection against writhing using the formula: % Protection = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described experiments.

Table 1: In Vitro Antioxidant Activity of this compound

| Compound | IC50 (µM) ± SD |

| This compound | [Hypothetical Value, e.g., 45.6 ± 2.3] |

| Ascorbic Acid (Standard) | [Typical Value, e.g., 8.9 ± 0.7] |

Table 2: In Vivo Analgesic Activity of this compound

| Treatment | Dose (mg/kg) | Mean No. of Writhes ± SEM | % Protection |

| Control (Vehicle) | - | [Hypothetical Value, e.g., 35.2 ± 2.1] | - |

| This compound | 10 | [Hypothetical Value, e.g., 24.8 ± 1.9] | [Calculated Value] |

| This compound | 20 | [Hypothetical Value, e.g., 15.1 ± 1.5] | [Calculated Value] |

| Diclofenac Sodium (Standard) | 10 | [Hypothetical Value, e.g., 9.7 ± 1.2] | [Calculated Value] |

Conclusion

While direct experimental data for this compound is currently limited, the extensive research on related acetamide derivatives provides a strong rationale for investigating its potential as an analgesic, anti-inflammatory, and antioxidant agent. The protocols detailed in this document offer a clear roadmap for the synthesis and biological evaluation of this compound. Further studies, including in-depth mechanism of action, structure-activity relationship (SAR), and toxicity profiling, are warranted to fully elucidate the therapeutic potential of this compound in medicinal chemistry.

References

- 1. archivepp.com [archivepp.com]

- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Acetamide used for? [synapse.patsnap.com]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]